2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
Description
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide (molecular formula: C₁₁H₁₃Cl₂NO₃, molecular weight: 278.14 g/mol) is a chloro-substituted propanamide derivative featuring a 5-chloro-2,4-dimethoxyphenyl group. The compound is structurally characterized by:
- A propanamide backbone with a chlorine atom at the β-position.
- A para-chloro and ortho/para-dimethoxy substitution pattern on the aromatic ring.
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNJZYSUKFIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-chloro-2,4-dimethoxyaniline+2-chloropropanoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of triazolo-pyrazine compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide have been tested against various bacterial strains. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound's derivatives have shown promising results with low MIC values against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of triazolo-pyrazine derivatives have been evaluated in several cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells:
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial properties of several triazolo-pyrazine derivatives against resistant bacterial strains. The results demonstrated that specific modifications in the compound structure significantly enhanced antibacterial efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 25 | S. aureus |
| Target Compound | 10 | E. coli |
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of related compounds in vitro. The compound exhibited a dose-dependent response in inhibiting cancer cell growth.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a) Chloro and Methoxy Positioning
- Target Compound : 5-Chloro-2,4-dimethoxyphenyl group.
- 2-Chloro-N-(5-chloro-2-methylphenyl)propanamide (CID 25218958): Replaces methoxy groups with methyl and retains dual chloro substitution.
- 2-Chloro-N-(4-methylphenyl)propanamide : Lacks methoxy and para-chloro groups, simplifying the structure. Solubility studies in hexane mixtures highlight its lower polarity compared to the target compound .
b) Phenoxy and Heterocyclic Modifications
- N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide: Incorporates a phenoxy ether and amino group, enhancing hydrogen-bonding capacity. Such modifications are linked to herbicidal activity in analogs like N-(7-chloro-5-ethoxy-thiadiazolo-pyrimidinyl)propanamide .
- 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide: Combines phenoxy and polychlorinated aryl groups, likely increasing lipophilicity and membrane permeability .
Backbone and Functional Group Variations
a) Acetamide vs. Propanamide
- 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide : Shorter backbone (acetamide vs. propanamide) reduces steric bulk, as seen in its molecular weight (264.11 g/mol vs. 278.14 g/mol). This may influence binding affinity in biological targets .
- (R,S)-2-Chloro-N-(3-fluoro-4-methylphenyl)propanamide : Retains the propanamide backbone but substitutes fluorine and methyl groups, which can modulate electronic effects and metabolic stability .
b) Sulfonamide and Sulfamoyl Derivatives
Analytical Characterization
- NMR and MS : For 2-Chloro-N,3-diphenylpropanamide (5d), ¹H NMR revealed aromatic proton resonances at δ 7.95 ppm (s, 1H) and a triplet for the propanamide backbone (δ 4.76 ppm). ESI-MS showed [M+H]⁺ at m/z 260.08 .
- Crystallography : The herbicidal compound N-(7-chloro-5-ethoxy-thiadiazolo-pyrimidinyl)propanamide crystallized in a triclinic system (space group P¹), with hydrogen bonding influencing its packing .
Physicochemical Properties
Solubility and Polarity
- 2-Chloro-N-(4-methylphenyl)propanamide: Exhibits higher solubility in acetone/hexane mixtures compared to ethyl acetate/hexane, attributed to its non-polar aromatic ring .
- Target Compound : The dimethoxy groups likely enhance solubility in polar aprotic solvents (e.g., DMSO), though experimental data are lacking.
Thermal Stability
- No direct data are available for the target compound. However, analogs like N-(5-chloro-2-nitrophenyl)-2,2-dimethylpropanamide show stable crystalline packing via C–H⋯O hydrogen bonds, suggesting similar thermal resilience for structurally related compounds .
Biological Activity
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.
This compound is characterized by its unique substitution pattern, which includes a chloro group and methoxy groups on the aromatic ring. It serves as an intermediate in the synthesis of more complex organic molecules and has been utilized in various biological applications.
Synthesis Methods
The synthesis typically involves:
- Starting Materials : 5-chloro-2,4-dimethoxyphenol and propanoyl chloride.
- Reagents : Use of bases like triethylamine to facilitate the reaction.
- Conditions : Reactions are generally conducted under anhydrous conditions to prevent hydrolysis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with a particular focus on its mechanism of action involving inhibition of bacterial cell wall synthesis.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as A549 (lung cancer), CAKI-1 (kidney cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis via mitochondrial pathway |
| CAKI-1 | 12.7 | Inhibition of DNA replication |
| HeLa | 9.5 | Activation of caspase-dependent pathways |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It has been suggested that the compound interacts with cellular receptors, modulating pathways related to cell growth and apoptosis.
Case Studies
-
Antinociceptive Activity Study
A study evaluated the antinociceptive effects using models such as the tail flick and hot plate tests. Results indicated that the compound exhibited significant pain-relieving properties comparable to standard analgesics like aspirin . -
Anticancer Efficacy
Another study focused on the anticancer potential against various cell lines, noting that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers . -
Antioxidant Activity
The antioxidant capacity was assessed through DPPH radical scavenging assays, demonstrating that this compound has a notable ability to reduce oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
